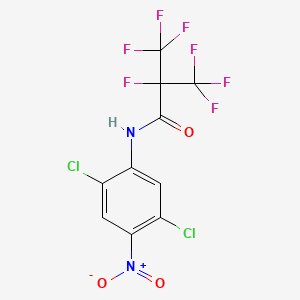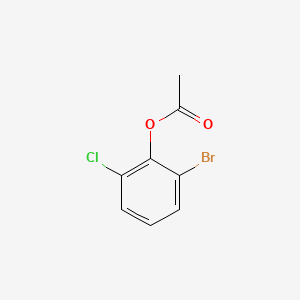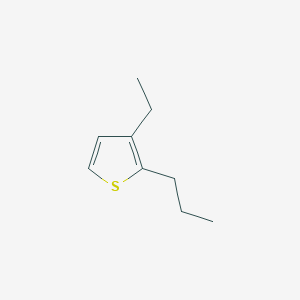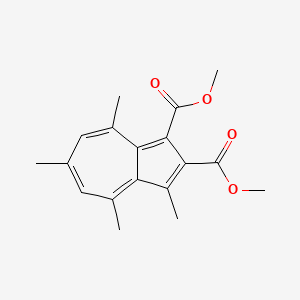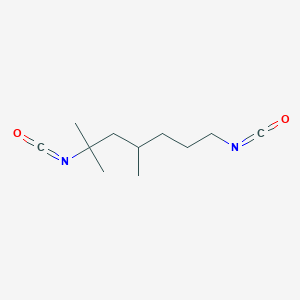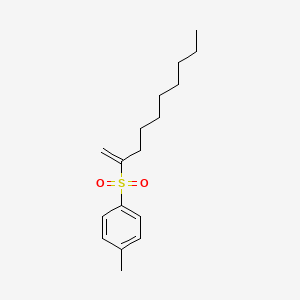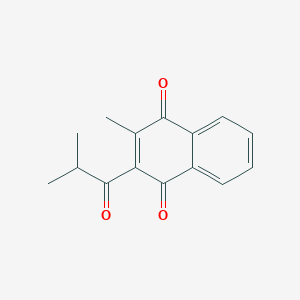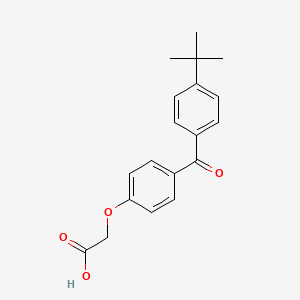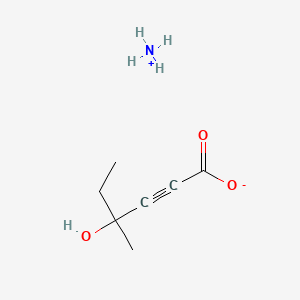
4-Hydroxy-4-methyl-2-hexynoic acid ammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-4-methyl-2-hexynoic acid ammonium salt is an organic compound with a unique structure that combines both hydroxyl and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-methyl-2-hexynoic acid ammonium salt typically involves the reaction of 4-Hydroxy-4-methyl-2-hexynoic acid with ammonium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the ammonium salt. The general reaction can be represented as follows:
4-Hydroxy-4-methyl-2-hexynoic acid+Ammonium hydroxide→4-Hydroxy-4-methyl-2-hexynoic acid ammonium salt
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents. The process typically includes steps such as mixing, heating, and crystallization to obtain the pure ammonium salt. The use of automated systems and reactors ensures consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-4-methyl-2-hexynoic acid ammonium salt can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-Methyl-2-hexynoic acid.
Reduction: Formation of 4-Hydroxy-4-methyl-2-hexanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-Hydroxy-4-methyl-2-hexynoic acid ammonium salt has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Hydroxy-4-methyl-2-hexynoic acid ammonium salt involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and carboxylic acid groups play a crucial role in these interactions, facilitating binding and reactivity. The compound can participate in various biochemical pathways, influencing cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-4-methyl-2-pentynoic acid ammonium salt
- 4-Hydroxy-4-methyl-2-butynoic acid ammonium salt
Uniqueness
4-Hydroxy-4-methyl-2-hexynoic acid ammonium salt is unique due to its specific structure, which imparts distinct reactivity and properties. The presence of both hydroxyl and carboxylic acid groups allows for diverse chemical transformations and applications, setting it apart from similar compounds.
Properties
CAS No. |
101564-62-9 |
|---|---|
Molecular Formula |
C7H13NO3 |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
azanium;4-hydroxy-4-methylhex-2-ynoate |
InChI |
InChI=1S/C7H10O3.H3N/c1-3-7(2,10)5-4-6(8)9;/h10H,3H2,1-2H3,(H,8,9);1H3 |
InChI Key |
IKRVQTZVVZGCFN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C#CC(=O)[O-])O.[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{1-[(Trimethylsilyl)oxy]ethyl}-1,3-oxazolidin-2-one](/img/structure/B14322224.png)
![2-[2-(2-Phenylethenyl)phenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14322225.png)
